

A Technical Guide to the Stereochemistry and Chirality of 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-(+)-2-Chloropropionic acid*

Cat. No.: B014742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-chloropropionic acid, a vital chiral building block in the synthesis of pharmaceuticals and agrochemicals. This document details the synthesis, resolution, and chiroptical properties of its enantiomers, presenting quantitative data in structured tables and outlining key experimental methodologies.

Introduction to the Chirality of 2-Chloropropionic Acid

2-Chloropropionic acid (2-chloropropanoic acid) is the simplest chiral chlorocarboxylic acid, with the chemical formula $\text{CH}_3\text{CHClCO}_2\text{H}$.^[1] Its chirality arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a carboxyl group. This results in the existence of two non-superimposable mirror images, or enantiomers: **(R)-(+)-2-chloropropionic acid** and **(S)-(-)-2-chloropropionic acid**.

The distinct three-dimensional arrangement of these enantiomers dictates their interaction with other chiral molecules, a fundamental principle in pharmacology and materials science.^[2] Consequently, the biological activity of many compounds derived from 2-chloropropionic acid is often associated with a specific enantiomer, rendering the other inactive or, in some cases, responsible for adverse effects.^[2] This underscores the critical importance of stereoselective

synthesis and the use of enantiomerically pure 2-chloropropionic acid in drug development and other applications.

Physicochemical and Chiroptical Properties

The enantiomers of 2-chloropropionic acid share the same physical properties, such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light, a property known as optical activity. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-).

Property	(R)-(+)-2-Chloropropionic Acid	(S)-(-)-2-Chloropropionic Acid	Racemic 2-Chloropropionic Acid
CAS Number	7474-05-7[1]	29617-66-1[1]	598-78-7[1]
Molecular Formula	$C_3H_5ClO_2$ [3]	$C_3H_5ClO_2$ [4][5][6][7]	$C_3H_5ClO_2$ [1]
Molecular Weight	108.52 g/mol [3]	108.52 g/mol [4]	108.52 g/mol [1]
Appearance	Yellow to brown transparent liquid[3]	Colorless liquid[8]	Colorless liquid[1]
Boiling Point	185-188 °C[3]	77 °C at 10 mmHg[8] [9]	78 °C at 10 mmHg[1]
Melting Point	-	4 °C[9]	-13 °C[1]
Density	1.258 g/mL at 20 °C[10]	1.249 g/mL at 25 °C[8] [9]	1.18 g/mL[1]
Specific Rotation	$[\alpha]_{20/D} +14^\circ$, neat[10]	$[\alpha]_{25/D} -14^\circ$, neat[8]	0°
Refractive Index	$n_{20/D} 1.4345$ [10]	$n_{20/D} 1.4347$ [8]	$n_{20/D} 1.4345$ [11]

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure 2-chloropropionic acid can be achieved through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.

Stereoselective Synthesis from Chiral Precursors

A well-established method for synthesizing optically active 2-chloropropionic acid involves the diazotization of the amino acid alanine in the presence of hydrochloric acid.[\[2\]](#) This reaction proceeds with retention of configuration at the chiral center.

- **(S)-(-)-2-Chloropropionic Acid from L-Alanine:** The diazotization of L-alanine, which has the (S) configuration, yields (S)-(-)-2-chloropropionic acid.[\[1\]](#)[\[2\]](#)
- **(R)-(+)-2-Chloropropionic Acid from D-Alanine:** Conversely, starting with D-alanine produces the (R)-(+)-enantiomer.[\[2\]](#)

Another synthetic route involves the use of lactic acid as a chiral precursor. For instance, **(R)-(+)-2-chloropropionic acid** can be synthesized from L-lactic acid through a three-step process of esterification, chlorination, and hydrolysis, with a reported total yield of 52.6%.[\[12\]](#)

Resolution of Racemic 2-Chloropropionic Acid

Chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts with the racemic acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[\[13\]](#) A commonly employed resolving agent is an optically active amine, such as 1-(1-naphthyl)ethylamine.[\[2\]](#)[\[13\]](#)

Enzymatic resolution offers a highly selective method for separating the enantiomers. Lipases are frequently used to selectively catalyze either the esterification of one enantiomer of the acid or the hydrolysis of one enantiomer of the corresponding ester.[\[2\]](#) For example, lipase from *Candida cylindracea* can be used for the preferential esterification of one enantiomer in an organic solvent.[\[2\]](#)

Experimental Protocols

Synthesis of (S)-(-)-2-Chloropropionic Acid from L-Alanine

This protocol is based on the diazotization of L-alanine.[\[14\]](#)[\[15\]](#)

Materials:

- L-alanine (0.1 mol, 8.9 g)[14]
- Hydrochloric acid (20% mass fraction, 90.3 g)[14]
- Nitrosyl chloride and hydrogen chloride gas mixture[14]
- Ammonia (20% by mass, 140 g)[14]
- Dichloromethane (150 mL)[14]
- Anhydrous calcium chloride (5 g)[14]

Procedure:

- In a 500-mL three-necked flask equipped with a stirrer and thermometer, dissolve L-alanine in hydrochloric acid with stirring, and cool the solution to approximately 0 °C.[14]
- Introduce a mixed gas of nitrosyl chloride and hydrogen chloride. The molar ratio of nitrosyl chloride to L-alanine should be 1.5:1. Hydrogen chloride gas is introduced to saturate the hydrochloric acid.[14]
- Once the conversion of the starting material is complete, stop the gas flow and continue stirring for 1 hour.[14]
- Add ammonia in portions to neutralize the reaction mixture.[14]
- Extract the product with dichloromethane (3 x 50 mL).[14]
- Combine the organic extracts and dry over anhydrous calcium chloride.[14]
- Filter and distill to obtain (S)-(-)-2-chloropropionic acid.[14]

Reported Results:

- Yield: 94.0%[14]
- Enantiomeric excess (ee): 98.7%[14]

Chemical Resolution of Racemic 2-Chloropropionic Acid

This protocol describes the resolution using an optically active amine.[13]

Materials:

- Racemic 2-chloropropionic acid
- Optically active 1-(1-naphthyl)ethylamine (0.8-1.0 equivalent)[13]
- Solvent (e.g., 2-propanol)[13]

Procedure:

- Dissolve racemic 2-chloropropionic acid in a suitable solvent such as 2-propanol.[13]
- Add a solution of the optically active 1-(1-naphthyl)ethylamine dropwise to the acid solution at a temperature between 0-80 °C (preferably 20-50 °C).[13] This will lead to the formation of a sparingly soluble diastereomeric salt.
- Separate the precipitated salt by solid-liquid separation.[13]
- Treat the separated salt with a basic substance to liberate the optically active 2-chloropropionic acid.[13]
- The other enantiomer can be recovered from the mother liquor by acidification with a mineral acid, followed by extraction with an organic solvent.[13]

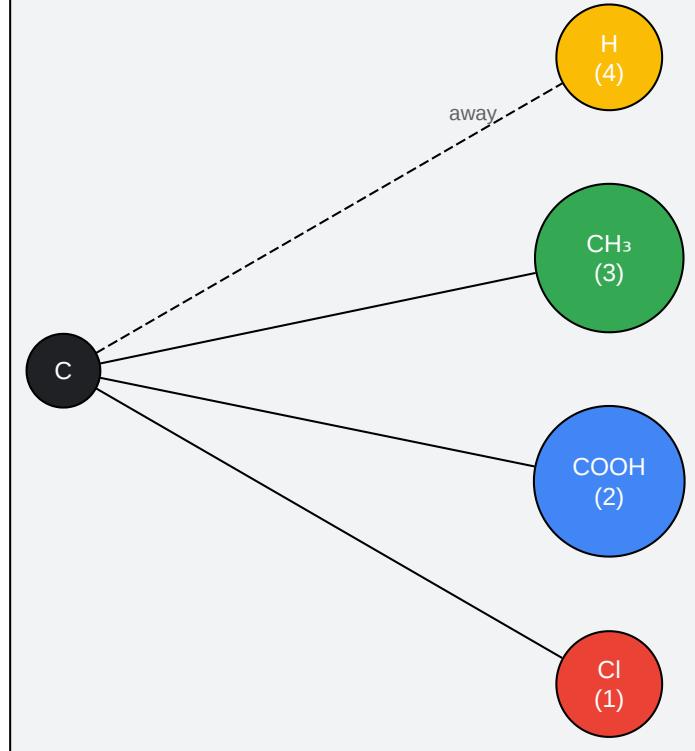
Visualized Pathways and Concepts

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration (R or S) of the chiral center in 2-chloropropionic acid is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Priority Rules

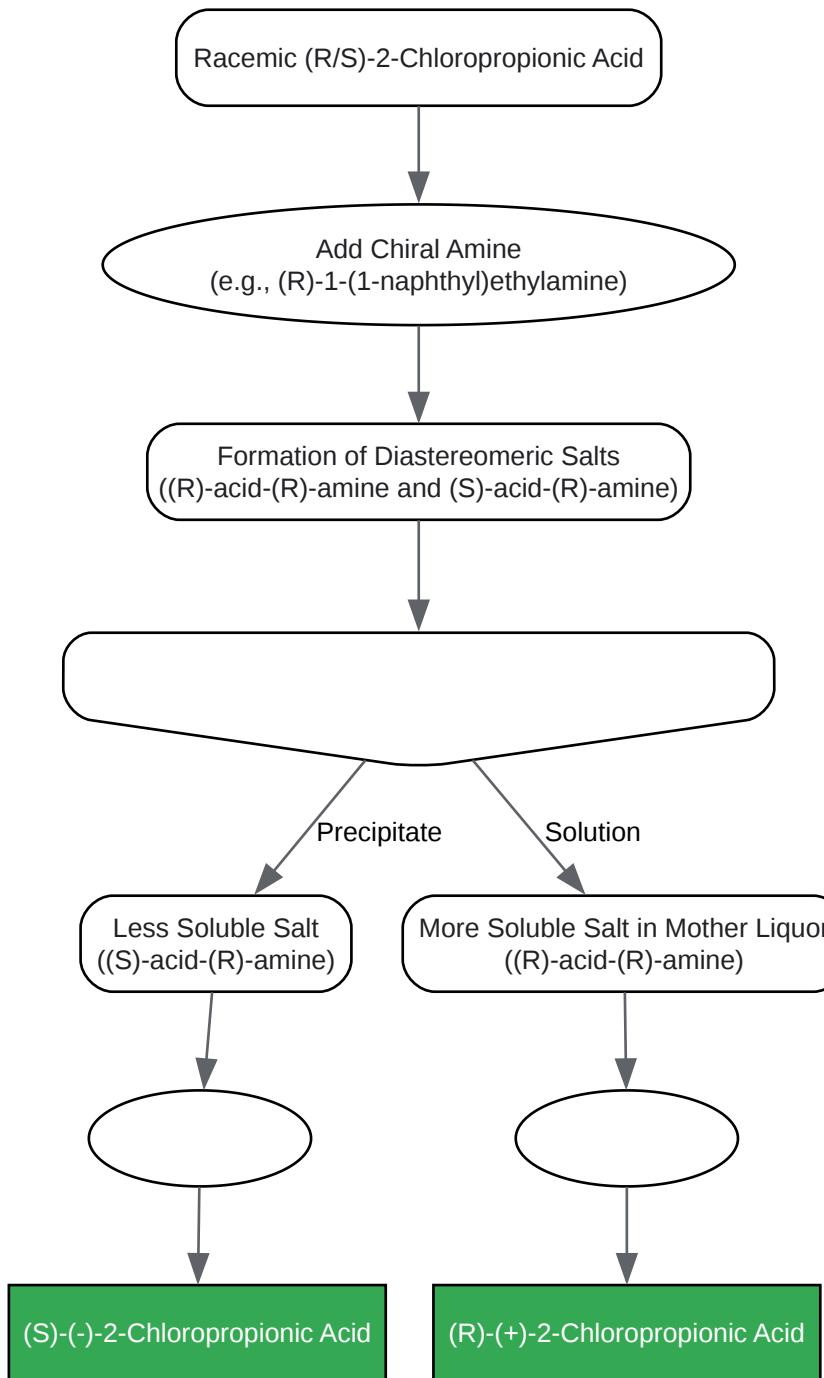
Counter-clockwise = S (Sinister)


3. Trace path from priority 1 → 2 → 3.

2. View molecule with lowest priority group (H) pointing away.

Cl (17) > O (8) > C (6) > H (1)

1. Higher atomic number = higher priority

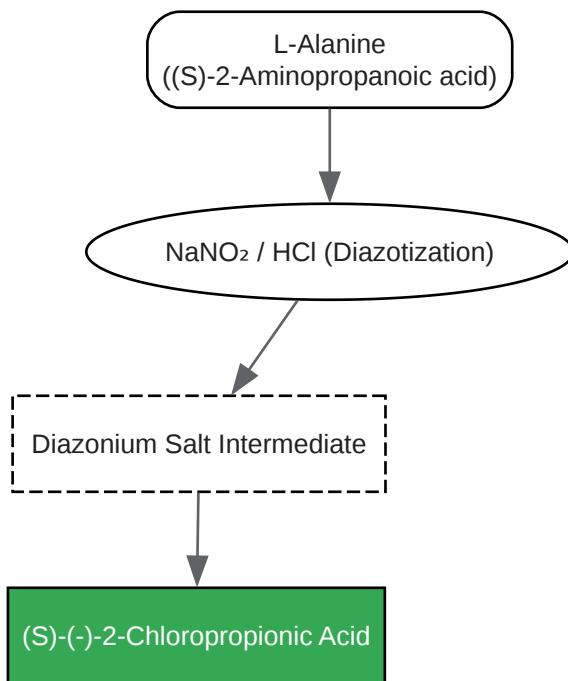

(S)-2-Chloropropionic Acid

[Click to download full resolution via product page](#)

Caption: CIP priority assignment for (S)-2-chloropropionic acid.

Workflow for Chemical Resolution

The following diagram illustrates the general workflow for the chemical resolution of racemic 2-chloropropionic acid.



[Click to download full resolution via product page](#)

Caption: Workflow for the chemical resolution of 2-chloropropionic acid.

Stereospecific Synthesis Pathway

This diagram shows the stereospecific synthesis of (S)-2-chloropropionic acid from L-alanine, highlighting the retention of configuration.

[Retention of Configuration](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of (S)-2-chloropropionic acid from L-alanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 2. (R)-(+)-2-Chloropropionic acid | 7474-05-7 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jigspharma.com [jigspharma.com]
- 5. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]
- 6. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]
- 7. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]
- 8. (S)-(-)-2-Chloropropionic acid 99 29617-66-1 [sigmaaldrich.com]
- 9. (S)-(-)-2-Chloropropionic acid | 29617-66-1 [chemicalbook.com]
- 10. (R)-(+)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Chloropropionic acid 92 598-78-7 [sigmaaldrich.com]
- 12. Page loading... [wap.guidechem.com]
- 13. JPS6013736A - Optical resolution of (+)-2-chloropropionic acid - Google Patents [patents.google.com]
- 14. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Technical Guide to the Stereochemistry and Chirality of 2-Chloropropionic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014742#stereochemistry-and-chirality-of-2-chloropropionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com